{6-Azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine
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Overview
Description
{6-azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine: is a chemical compound with the following properties:
CAS Number: 1427379-37-0
Molecular Formula: CHClN
Molecular Weight: 267.24 g/mol
This compound belongs to the spiroamine class, characterized by its unique spirocyclic structure. The name indicates that it contains a spiro[2.5]octane ring system with an appended cyclopropylmethylamine group.
Preparation Methods
Synthetic Routes: The synthetic routes for {6-azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine are not extensively documented in the literature. one possible approach involves cyclization of a suitable precursor containing both the spiro[2.5]octane and cyclopropylmethylamine moieties.
Industrial Production Methods: Industrial-scale production methods for this compound are not widely reported. It is primarily used in research settings.
Chemical Reactions Analysis
Reactivity:
Oxidation: {6-azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine may undergo oxidation reactions.
Reduction: Reduction reactions can modify the compound.
Substitution: Substitution reactions at various positions are possible.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., alkyl halides).
Major Products: The major products formed from these reactions include derivatives of the spiro[2.5]octane ring system or modified amine groups.
Scientific Research Applications
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules due to its unique spirocyclic structure.
Drug Discovery: It may serve as a scaffold for drug development.
Neuroscience: Investigated for potential neurological applications.
Pharmacology: May interact with specific receptors or enzymes.
Fine Chemicals: Used in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action remains elusive. Further research is needed to understand how {6-azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine exerts its effects. Potential molecular targets and pathways are yet to be fully characterized.
Comparison with Similar Compounds
While direct analogs are scarce, {6-azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine stands out due to its spirocyclic structure. Similar compounds include other spiroamines or cyclopropyl-containing molecules.
Properties
Molecular Formula |
C12H22N2 |
---|---|
Molecular Weight |
194.32 g/mol |
IUPAC Name |
N-(6-azaspiro[2.5]octan-2-ylmethyl)-1-cyclopropylmethanamine |
InChI |
InChI=1S/C12H22N2/c1-2-10(1)8-14-9-11-7-12(11)3-5-13-6-4-12/h10-11,13-14H,1-9H2 |
InChI Key |
GIZBKUVOYAZSDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCC2CC23CCNCC3 |
Origin of Product |
United States |
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